molecular formula C14H12Br2 B1592733 4,4'-Dibromo-2,2'-dimethylbiphenyl CAS No. 31458-17-0

4,4'-Dibromo-2,2'-dimethylbiphenyl

Cat. No.: B1592733
CAS No.: 31458-17-0
M. Wt: 340.05 g/mol
InChI Key: HEGPQHVSIHVFIP-UHFFFAOYSA-N
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Description

4,4'-Dibromo-2,2'-dimethylbiphenyl (C₁₄H₁₂Br₂) is a halogenated biphenyl derivative with bromine atoms at the 4 and 4' positions and methyl groups at the 2 and 2' positions. This compound is structurally significant due to its combination of electron-withdrawing bromine substituents and electron-donating methyl groups, which influence its electronic properties, solubility, and reactivity. It serves as a critical intermediate in polymer synthesis, organic electronics, and specialty chemical manufacturing .

Properties

IUPAC Name

4-bromo-1-(4-bromo-2-methylphenyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Br2/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGPQHVSIHVFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C2=C(C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629872
Record name 4,4'-Dibromo-2,2'-dimethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31458-17-0
Record name 4,4'-Dibromo-2,2'-dimethyl-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Dibromo-2,2’-dimethylbiphenyl can be synthesized through several methods. One common approach involves the bromination of 2,2’-dimethylbiphenyl using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the 4 and 4’ positions.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Dibromo-2,2’-dimethylbiphenyl may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Dibromo-2,2’-dimethylbiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated biphenyl compound.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Major Products Formed

    Substitution: Products include 4,4’-dimethylbiphenyl derivatives with various functional groups replacing the bromine atoms.

    Oxidation: Products include 4,4’-dibromo-2,2’-dimethylbiphenyl carboxylic acids or ketones.

    Reduction: Products include 4,4’-dimethylbiphenyl.

Scientific Research Applications

4,4’-Dibromo-2,2’-dimethylbiphenyl has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4,4’-Dibromo-2,2’-dimethylbiphenyl involves its interaction with various molecular targets. The bromine atoms and methyl groups influence its reactivity and interactions with other molecules. In biological systems, it may interact with enzymes and receptors, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

The following analysis compares 4,4'-Dibromo-2,2'-dimethylbiphenyl with structurally related biphenyl derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound Br (4,4'), CH₃ (2,2') C₁₄H₁₂Br₂ 344.06 Polymer intermediates, OLED materials
4,4'-Dibromobiphenyl Br (4,4') C₁₂H₈Br₂ 311.99 Environmental analysis standard
4,4'-Dibromo-2-nitrobiphenyl Br (4,4'), NO₂ (2) C₁₂H₇Br₂NO₂ 359.00 Carbazole precursor, twisted conformation (55.34° dihedral angle)
2,2'-Dibromo-4,4'-di-tert-butylbiphenyl Br (2,2'), t-Bu (4,4') C₂₀H₂₄Br₂ 432.21 Organic semiconductor intermediates
4,4'-Diiodo-2,2'-dimethylbiphenyl I (4,4'), CH₃ (2,2') C₁₄H₁₂I₂ 438.06 Catalyst ligand in organic reactions
4,4'-Dibromo-2,2'-dinitrobiphenyl Br (4,4'), NO₂ (2,2') C₁₂H₆Br₂N₂O₄ 402.00 Semiconductor/OLED synthesis

Physicochemical Properties and Reactivity

  • Electronic Effects: Bromine atoms at 4,4' positions exert a strong electron-withdrawing effect, enhancing electrophilic substitution reactivity. Methyl groups at 2,2' positions provide steric hindrance and moderate electron donation, improving solubility in non-polar solvents compared to unsubstituted biphenyls . Comparison with Nitro Derivatives: 4,4'-Dibromo-2-nitrobiphenyl exhibits a twisted conformation (55.34° dihedral angle between benzene rings), which reduces conjugation and alters electronic properties. In contrast, the methyl groups in this compound likely result in a smaller dihedral angle, enhancing π-π stacking in solid-state applications .
  • Thermal Stability: Polyimides derived from 4,4'-bis(4-aminophenoxy)-2,2'-dimethylbiphenyl (BAPD) demonstrate higher thermal stability (decomposition temperatures >450°C) compared to BAPP-based polymers due to methyl group-induced rigidity .

Biological Activity

4,4'-Dibromo-2,2'-dimethylbiphenyl (DBDMB) is an organic compound with the molecular formula C14H12Br2. It is a derivative of biphenyl, characterized by the substitution of bromine atoms at the 4 and 4' positions and methyl groups at the 2 and 2' positions. This unique structure contributes to its potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and environmental science.

  • Molecular Weight : 340.05 g/mol
  • CAS Number : 31458-17-0
  • Structure : The presence of bromine and methyl groups influences the compound's reactivity and interaction with biological systems.

The biological activity of DBDMB is primarily attributed to its interactions with biomolecules, including enzymes and receptors. The bromine atoms can participate in nucleophilic substitution reactions, while the methyl groups may affect the compound's hydrophobicity and membrane permeability. These interactions can influence various biochemical pathways, including:

  • Enzyme Inhibition : DBDMB may inhibit enzymes involved in metabolic processes.
  • Receptor Modulation : It can interact with specific receptors, potentially altering signaling pathways.

Biological Activity Studies

Research has focused on evaluating the biological activity of DBDMB through various assays. Below are summarized findings from key studies:

Antimicrobial Activity

DBDMB has shown potential antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, revealing that it inhibits growth at certain concentrations. The mechanism appears to involve disruption of cell wall integrity and interference with nucleic acid synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Antidiabetic Properties

In vitro studies have assessed DBDMB's effects on glucose metabolism by inhibiting key enzymes involved in carbohydrate digestion:

  • α-Amylase Inhibition : DBDMB demonstrated an inhibitory effect on α-amylase, which is crucial for starch breakdown.
  • α-Glucosidase Inhibition : It also inhibited α-glucosidase, reducing glucose absorption in the intestine.

These findings suggest potential applications in managing diabetes by lowering postprandial blood glucose levels.

Case Studies

  • Case Study on Antibacterial Activity :
    A research team investigated DBDMB's antibacterial effects against multi-drug resistant strains. Results indicated that DBDMB not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics.
  • Case Study on Enzyme Interaction :
    Another study focused on the interaction of DBDMB with Dipeptidyl Peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. The inhibition of DPP-IV by DBDMB was linked to increased insulin secretion, highlighting its potential as an antidiabetic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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